(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
A study by S. Benaka Prasad et al. (2018) detailed the synthesis and structural exploration of a novel heterocycle, highlighting the antiproliferative activity and structural characterization using various spectroscopic techniques and X-ray diffraction studies. Such methodologies could be relevant for the synthesis and structural analysis of "(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone" (S. Benaka Prasad et al., 2018).
Antimicrobial Activity
Research by N. Patel et al. (2011) on new pyridine derivatives, including benzothiazoles, showed variable and modest antimicrobial activity against bacteria and fungi. This suggests potential antimicrobial research applications for similar compounds (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Antagonist and Selective Estrogen Receptor Modulators (SERMs)
A. Palkowitz et al. (1997) discovered a novel, highly potent selective estrogen receptor modulator (SERM) that has greater potency to antagonize estrogen in uterine tissue compared to other known SERMs. This indicates the potential for compounds with similar structures to be investigated for their SERM activities (A. Palkowitz et al., 1997).
Thermal and Optical Studies
C. S. Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a related compound, demonstrating the importance of such studies in understanding the physical and chemical properties of novel compounds (C. S. Karthik et al., 2021).
Anti-mycobacterial Chemotypes
Research by S. Pancholia et al. (2016) on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones identified them as new anti-mycobacterial chemotypes, indicating potential applications in developing anti-tubercular agents (S. Pancholia et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c24-20(14-5-6-17-18(13-14)26-12-11-25-17)23-9-7-15(8-10-23)27-21-22-16-3-1-2-4-19(16)28-21/h1-6,13,15H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLJFATZOHNMPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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